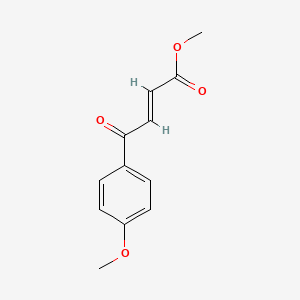

1,5-dimethyl (2E)-pent-2-enedioate, trans

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-dimethyl (2E)-pent-2-enedioate, trans is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.2. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reactivity in Synthetic Chemistry

The reactivity of related cyclopropanic δ-oxo-α,β-unsaturated esters towards SmI2, showcasing cyclisation versus cyclopropane ring opening, provides insights into synthetic pathways for creating complex molecular structures from simpler precursors. This reactivity is crucial for synthesizing lactones with total syn selectivity, leading ultimately to potential applications in pharmaceuticals and organic materials (Cammoun, Zriba, Bezzenine-Lafollée, & Guibé, 2007).

Catalysis and Reaction Mechanisms

The study of stepwise gas-phase hydrogenation reactions of C5 olefins over Pd/Al2O3 catalysts, including trans-pent-2-ene, offers valuable insights into the reaction mechanisms and catalysis. Such understanding is pivotal for refining catalytic processes in industrial applications, potentially leading to more efficient and selective hydrogenation processes (McFarlane et al., 2010).

Luminescent Materials

A novel luminescent metal-organic framework (LMOF) that can effectively differentiate cis/trans isomers, with a focus on trans-dimethyl-2-butenedioate, highlights the potential of LMOFs in sensing applications. Such materials could be used in developing new types of fluorescence sensors for detecting specific molecular configurations, which is crucial for various fields including environmental monitoring and diagnostics (Xu et al., 2020).

Structural and Conformational Analysis

Research into the conformational thermodynamics and kinetics of methyl-substituted 1,3-butadienes, including trans configurations, contributes to our understanding of molecular dynamics and stability. Such studies are essential for designing more effective and stable organic compounds for use in materials science and drug design (Squillacote & Liang, 2005).

Synthesis of Complex Molecules

Investigations into the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto various alicyclic rings reveal methodologies for creating compounds with potential biological activities. These synthetic approaches are fundamental for advancing pharmaceutical research and development, providing new avenues for drug discovery (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-dimethyl (2E)-pent-2-enedioate, trans involves the condensation of two molecules of acetic acid with one molecule of methyl vinyl ketone, followed by dehydration and reduction.", "Starting Materials": [ "Acetic acid", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Mix acetic acid and methyl vinyl ketone in the presence of sulfuric acid catalyst.", "Step 2: Heat the mixture to 60-70°C for 2-3 hours to allow for condensation.", "Step 3: Cool the mixture and add sodium hydroxide to neutralize the sulfuric acid.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Remove the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in methanol and add sodium borohydride.", "Step 7: Stir the mixture at room temperature for 2-3 hours to reduce the double bond.", "Step 8: Quench the reaction with water and extract the product with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the pure product." ] } | |

Numéro CAS |

41527-39-3 |

Formule moléculaire |

C7H10O4 |

Poids moléculaire |

158.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.